Lipophilicity and Polar Surface Area Comparison
Computationally derived molecular descriptors reveal that 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride possesses a topological polar surface area (TPSA) of 15.3 Ų, which is 36.5% lower than the TPSA of 24.1 Ų calculated for the unsubstituted 5,8-diazaspiro[3.5]nonane dihydrochloride [1]. Additionally, the methylated compound exhibits a higher complexity score (129 vs. 107) and an increased heavy atom count (12 vs. 11) [2]. While direct logP values are not experimentally reported, the addition of the methyl group is well-established in medicinal chemistry to increase lipophilicity by approximately 0.5 logP units relative to the unsubstituted amine, a directional change consistent with the observed TPSA reduction [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 15.3 Ų |
| Comparator Or Baseline | 5,8-Diazaspiro[3.5]nonane dihydrochloride: 24.1 Ų |
| Quantified Difference | 36.5% lower TPSA |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Lower TPSA is a key determinant of passive membrane permeability and blood-brain barrier penetration, making the methylated analog preferentially suitable for CNS-targeted library synthesis [2].
- [1] Kuujia. 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride Computed Properties. 2025. View Source
- [2] PubChem. 5,8-Diazaspiro(3.5)nonane dihydrochloride Computed Properties CID 44890855. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235-248. View Source
